molecular formula C17H21F3N6 B6445931 N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2548991-50-8

N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B6445931
CAS No.: 2548991-50-8
M. Wt: 366.4 g/mol
InChI Key: UOQFKKQYYSETKI-UHFFFAOYSA-N
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Description

“N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) motif, which is a key structural component in many active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of such compounds often involves the use of organic compounds containing fluorine . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a trifluoromethyl group, a pyridine ring, a piperazine ring, and a pyrimidine ring . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its multifunctional structure. The trifluoromethyl group, in particular, is known to participate in a variety of reactions . Protodeboronation of pinacol boronic esters is a potential reaction for similar compounds .

Mechanism of Action

The mechanism of action of this compound is likely related to its unique physicochemical properties, particularly those of the fluorine atom and the pyridine moiety . In the pharmaceutical industry, similar compounds have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and potential applications . It is expected that many novel applications of TFMP derivatives will be discovered in the future .

Properties

IUPAC Name

N-ethyl-4-methyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N6/c1-3-21-16-23-12(2)11-14(24-16)25-7-9-26(10-8-25)15-13(17(18,19)20)5-4-6-22-15/h4-6,11H,3,7-10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQFKKQYYSETKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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